molecular formula C9H8ClNO5 B1596767 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde CAS No. 82330-54-9

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde

Cat. No. B1596767
CAS RN: 82330-54-9
M. Wt: 245.61 g/mol
InChI Key: ADCFAHQRUIOIOM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 69-71°C .

Scientific Research Applications

Organic Intermediate for Synthesis of Benzamidazoles

“2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde” is useful as an organic intermediate for the synthesis of benzamidazoles . Benzamidazoles are a class of compounds with a wide range of applications in medicinal chemistry, including antiviral, anticancer, and anti-inflammatory properties.

Synthesis of Other Nitrobenzaldehydes

This compound could potentially be used in the synthesis of other nitrobenzaldehydes. Nitrobenzaldehydes are important in the chemical industry as they are used in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

It is known to be used as an organic intermediate for the synthesis of benzamidazoles , which are a class of compounds with a wide range of biological activities.

Mode of Action

As an intermediate in the synthesis of benzamidazoles , it likely undergoes chemical reactions to form more complex structures. The exact nature of these reactions would depend on the specific synthesis pathway being used.

Biochemical Pathways

As an intermediate in the synthesis of benzamidazoles , its primary role is likely in the formation of these compounds, which can then interact with various biochemical pathways depending on their specific structures and targets.

Result of Action

As an intermediate in the synthesis of benzamidazoles , its primary role is likely in the formation of these compounds, which can then have a variety of effects depending on their specific structures and targets.

Action Environment

The action, efficacy, and stability of 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde are likely to be influenced by various environmental factors . These could include the specific conditions of the synthesis process, such as temperature and pH, as well as the presence of other compounds that could interact with 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde.

properties

IUPAC Name

2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-7-3-6(11(13)14)5(4-12)8(10)9(7)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCFAHQRUIOIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379408
Record name 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde

CAS RN

82330-54-9
Record name 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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